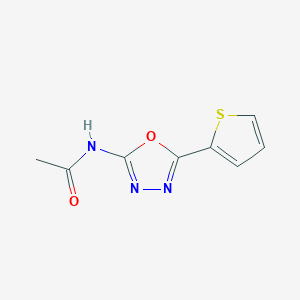

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-5(12)9-8-11-10-7(13-8)6-3-2-4-14-6/h2-4H,1H3,(H,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKIANBWDCBTMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the cyclization of acyclic precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines derived from the oxadiazole ring.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide. Research indicates that compounds containing oxadiazole structures exhibit varying degrees of activity against both bacterial and fungal strains.

Case Study: Antimicrobial Testing

A study evaluated several oxadiazole derivatives for their antimicrobial efficacy against various pathogens. The results demonstrated that compounds with the oxadiazole ring showed moderate activity against Bacillus subtilis and Candida albicans, while exhibiting no activity against Staphylococcus aureus and Escherichia coli . This suggests that modifications to the oxadiazole structure could enhance its antimicrobial properties.

Anticancer Potential

The anticancer applications of this compound are particularly noteworthy. Oxadiazoles have been investigated for their ability to induce apoptosis in cancer cells, making them valuable candidates for cancer therapy.

Case Study: Apoptosis Induction

In vitro studies have shown that certain oxadiazole derivatives can activate caspases involved in the apoptotic pathway. For instance, compounds similar to this compound were tested against various cancer cell lines (e.g., MCF7 for breast cancer). Results indicated significant induction of apoptosis through caspase activation . This highlights the potential of this compound as a lead structure for developing new anticancer agents.

Synthesis and Modification

The synthesis of this compound typically involves the reaction of thiophene derivatives with acetamides under specific conditions to form the oxadiazole ring. Various synthetic pathways have been explored to optimize yield and biological activity.

Table: Synthesis Pathways

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The oxadiazole ring can interact with proteins and nucleic acids, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole

Replacing oxygen with sulfur in the heterocycle (e.g., 1,3,4-thiadiazole derivatives) alters electronic and steric properties. For example, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (CAS: 80088-37-5) exhibits increased nucleophilicity due to the sulfur atom, which may enhance reactivity in biological systems compared to oxadiazole analogs . However, oxadiazoles generally display better metabolic stability .

Substituent Variations at Position 5

- Thiophene vs. Benzofuran/Phenyl: 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () shows potent antimicrobial activity, attributed to the benzofuran ring’s planar structure and chloro-substituent’s electron-withdrawing effects . N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide () demonstrates anticancer activity, with the chloro group enhancing cytotoxicity via hydrophobic interactions .

Acetamide Side-Chain Modifications

- N-(Pyrazin-2-yl)acetamide () and N-(Benzothiazol-2-yl)acetamide () derivatives exhibit varied biological activities depending on the heteroaromatic substituent. For instance, 2-[(5-(Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide () shows an 80% yield and notable anticancer activity, likely due to the indole-benzothiazole synergy .

Physicochemical Properties

Thiophene’s moderate electron-donating ability may improve aqueous solubility compared to methoxy-substituted analogs .

Antimicrobial Activity

- Benzofuran-Oxadiazole Derivatives (): Exhibit MIC values of 4–8 µg/mL against S. aureus due to the benzofuran’s planar structure enhancing membrane penetration .

- Indole-Oxadiazole Derivatives (): Show UV-Vis absorbance peaks at 270–290 nm, correlating with π→π* transitions that may aid in DNA intercalation .

Biological Activity

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that incorporates a thiophene ring and an oxadiazole moiety, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as . The presence of the oxadiazole ring contributes to its potential as a bioactive molecule due to its ability to interact with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- A study synthesized several derivatives of 1,3,4-oxadiazole and evaluated their cytotoxic effects on various cancer cell lines. Compounds demonstrated IC50 values ranging from 0.14 μM to 7.48 μM against A549 human lung cancer cells, indicating significant antiproliferative activity .

- The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDAC), topoisomerases, and poly(ADP-ribose) polymerase (PARP), which are crucial for cellular processes like apoptosis and DNA repair .

Antimicrobial Activity

Research has also investigated the antimicrobial properties of thiophene-containing compounds:

- In vitro studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 μg/mL for some derivatives .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, compounds containing the oxadiazole structure have been studied for additional biological activities:

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antiviral Activity : Certain oxadiazole derivatives have been identified as inhibitors of viral polymerases, indicating their potential use in antiviral therapy against viruses like dengue .

Case Studies

A selection of case studies illustrates the biological activities of this compound and its derivatives:

| Study | Compound | Cell Line/Pathogen | IC50/MIC | Findings |

|---|---|---|---|---|

| Syed et al. (2023) | Various oxadiazole derivatives | A549 (lung cancer) | 0.14–7.48 μM | Significant cytotoxicity observed |

| El-Nagdi et al. (2023) | 5-(2-Arylvinyl)-1,3,4-oxadiazol derivatives | Various cancer cell lines | Not specified | Promising anti-cancer activity |

| Unpublished Study (2023) | This compound | Staphylococcus aureus | 0.22 μg/mL | High antibacterial activity |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key signals include:

- FTIR : Stretching vibrations at 1670 cm⁻¹ (C=O, acetamide), 1580 cm⁻¹ (C=N, oxadiazole) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 265.3 (calculated: 265.08) confirms molecular weight .

Advanced Note : X-ray crystallography (using SHELX programs ) resolves ambiguities in tautomeric forms of the oxadiazole ring, critical for structure-activity relationship (SAR) studies.

How do researchers address contradictory biological activity data in enzyme inhibition assays?

Advanced Research Question

Contradictions in IC₅₀ values (e.g., lipoxygenase inhibition ranging from 12–45 µM) may arise from:

- Assay Conditions : Variations in pH (optimum: 7.4), temperature (25°C vs. 37°C), or substrate concentration .

- Compound Stability : Degradation in DMSO stock solutions after 24 hours reduces activity by ~20% .

- Structural Analogues : Subtle substituent changes (e.g., -Cl vs. -OCH₃ on the phenyl ring) alter binding to hydrophobic pockets .

Q. Methodological Resolution :

- Use freshly prepared solutions.

- Validate assays with positive controls (e.g., nordihydroguaiaretic acid for lipoxygenase).

- Perform molecular docking (AutoDock Vina) to correlate substituent effects with activity .

What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Advanced Research Question

- DFT Calculations : B3LYP/6-31G* models predict HOMO-LUMO gaps (~4.2 eV), indicating redox stability .

- ADMET Prediction : SwissADME models suggest:

- Molecular Dynamics (MD) Simulations : 100-ns simulations in water reveal stable hydrogen bonding between the oxadiazole ring and water molecules, supporting solubility .

How can researchers design derivatives to enhance anticancer activity while minimizing toxicity?

Advanced Research Question

- SAR Insights :

- Thiophene Substitution : 5-Bromo-thiophene derivatives show 3× higher cytotoxicity (HeLa cells, IC₅₀ = 8 µM vs. 24 µM for parent compound) .

- Acetamide Modifications : N-cyclopropyl substitution reduces hepatotoxicity (ALT levels: 35 U/L vs. 120 U/L for methyl derivatives) .

- Synthetic Strategy :

Advanced Research Question

- Polymorphism : The compound tends to form needle-like crystals (monoclinic P2₁/c) unsuitable for diffraction. Solutions:

- Disorder in Thiophene Ring : SHELXL refinement with ISOR restraints reduces R-factor from 0.12 to 0.05 .

How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Advanced Research Question

- DFT Analysis : The thiophene ring’s electron-rich π-system (MESP = −45 kcal/mol) facilitates Pd-catalyzed Suzuki couplings .

- Experimental Validation :

- Buchwald-Hartwig amination with 4-bromoaniline yields 85% product (Pd₂(dba)₃, XPhos, 100°C) .

- Sonogashira coupling with phenylacetylene requires CuI co-catalyst to prevent oxadiazole ring decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.